GW542573X
Description
Overview of SK Channel Subtypes (SK1, SK2, SK3) and Their Physiological Roles
Small-conductance calcium-activated potassium (SK) channels, also known as KCa2 channels, constitute a subfamily of ion channels that facilitate the passage of potassium cations across cell membranes. They are characterized by their small single-channel conductance, typically in the range of 4–14 pS royalsocietypublishing.org. In mammals, there are three primary subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively royalsocietypublishing.orgecrjournal.comnih.gov. Unlike other potassium channels, SK channels are voltage-independent and are activated solely by increases in intracellular calcium concentration, a process mediated by the constitutive binding of calmodulin (CaM) to a domain in the channel's C-terminus royalsocietypublishing.orgnih.govjneurosci.org.
SK channels are widely distributed throughout the central nervous system (CNS), where they are highly conserved wikipedia.org. They are crucial for regulating the firing frequency of action potentials and are specifically involved in the medium afterhyperpolarizing potential (mAHP), which helps to limit repetitive neuronal firing royalsocietypublishing.orgwikipedia.orgimrpress.comresearchgate.netfrontiersin.org. Beyond neuronal excitability, SK channels influence synaptic transmission and plasticity, contributing to fundamental processes such as learning and memory jneurosci.orgwikipedia.orgimrpress.comresearchgate.netnih.gov. In the heart, all three SK channel types are expressed in cardiomyocytes of the atria, ventricles, and conducting system, playing roles in cardiac repolarization and rhythm royalsocietypublishing.orgecrjournal.comnih.govnih.gov. They are also found in other electrically excitable cells, including smooth muscle, endothelial cells, and epithelial cells royalsocietypublishing.orgecrjournal.comnih.govnih.gov.
The SK channel subtypes exhibit differential sensitivities to the bee venom toxin apamin, a highly selective SK channel blocker, which has been instrumental in their study royalsocietypublishing.orgnih.gov.
Table 1: Apamin Sensitivity of Human SK Channel Subtypes royalsocietypublishing.org
| SK Channel Subtype | EC₅₀ (Apamin) |
| SK1 (KCa2.1) | ~10 nM |
| SK2 (KCa2.2) | ~40 pM |
| SK3 (KCa2.3) | ~1 nM |
The Significance of SK Channel Modulation in Cellular Excitability
The ability of SK channels to couple intracellular calcium levels with membrane voltage changes makes them critical regulators of cellular calcium homeostasis and excitability royalsocietypublishing.orgecrjournal.com. Pharmacological manipulation of SK channels holds significant therapeutic potential due to their widespread physiological roles imrpress.comfrontiersin.org. Activation of SK channels generally decreases the firing rate of neurons and reduces their sensitivity to excitatory stimuli, potentially mediating neuroprotection wikipedia.orgimrpress.comfrontiersin.org. Conversely, blocking SK channels can increase firing rates and sensitivity to excitatory stimuli wikipedia.org.
Dysregulation of SK channel function has been implicated in various neurological and cardiovascular disorders. For instance, they are considered potential therapeutic targets for conditions such as epilepsy, neuropathic pain, Parkinson's disease, ataxia, alcohol use disorders, and Alzheimer's disease wikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.comkarger.comtandfonline.com. In cardiac tissue, abnormal SK channel expression or function can contribute to arrhythmogenesis, particularly in atrial fibrillation royalsocietypublishing.orgecrjournal.comnih.gov. Modulators that can precisely tune SK channel activity offer avenues for restoring normal cellular function in these pathological states.
Historical Context of SK Channel Activators and the Introduction of GW542573X
The initial understanding of SK channels largely stemmed from the observed pharmacological actions of apamin, an 18-amino acid peptide isolated from Apis mellifera venom, which emerged as a key tool for inhibiting these channels royalsocietypublishing.orgnih.gov. Early activators, such as 1-ethyl-2-benzimidazolinone (1-EBIO) and NS309, were identified as positive modulators that enhance the calcium sensitivity of SK channels, meaning they require the presence of calcium to exert their effects karger.comresearchgate.net.
A notable development in the field of SK channel pharmacology was the introduction of this compound. This compound distinguished itself from earlier positive modulators by being described as a "true opener" of SK channels, capable of directly activating the channels even in the complete absence of intracellular calcium karger.comresearchgate.net. This unique property provided a novel tool for investigating SK channel function independent of calcium fluctuations. This compound was specifically developed as a selective activator for the SK1 subtype of human small-conductance Ca2+-activated K+ channels karger.comresearchgate.nethodoodo.comtocris.comabcam.co.jpresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[(2-methoxyphenyl)carbamoyloxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-11-9-14(10-12-21)13-25-17(22)20-15-7-5-6-8-16(15)24-4/h5-8,14H,9-13H2,1-4H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXGSDIZIYFNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660846-41-3 | |
| Record name | 660846-41-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Mechanism of Action and Channel Interaction of Gw542573x
Identification as a Potent and Selective KCa2 Activator
GW542573X is recognized as an activator of small-conductance Ca²⁺-activated K⁺ (KCa2) channels nih.govtocris.comcenmed.comtocris.comnih.gov. Its ability to activate these channels has been demonstrated in various experimental setups, including inside-out patch clamp assays using HEK293 cells expressing human KCa2.1 channels nih.govcenmed.comtocris.comctdbase.org.
The compound's potency for activating human KCa2.1 (hSK1) channels has been quantified. An EC₅₀ value of 8.2 µM was obtained from inside-out patches excised from HEK293 cells stably expressing hSK1, measured at an intracellular Ca²⁺ concentration of 200 nM nih.govcenmed.comtocris.comctdbase.orgguidetopharmacology.org. Further experiments showed an EC₅₀ value of 7.8 µM with a Hill coefficient of 1.4 in the presence of 0.2 µM Ca²⁺, and an efficacy of 72% ctdbase.org.
Specificity for KCa2.1 (SK1) Subtype Over KCa2.2 (SK2) and KCa2.3 (SK3) Channels
A defining characteristic of this compound is its remarkable selectivity for the KCa2.1 (SK1) subtype nih.govcenmed.com. It was the first compound described to exhibit such a high degree of SK1 selectivity nih.govcenmed.com. Studies have consistently shown that this compound is significantly less potent at other SK channel subtypes. Specifically, whole-cell experiments revealed that human KCa2.2 (hSK2) and human KCa2.3 (hSK3) channels were more than 10 times less sensitive to this compound compared to hSK1 nih.govcenmed.com. Furthermore, the intermediate-conductance Ca²⁺-activated K⁺ (hIK, KCa3.1) channels demonstrated even lower sensitivity, being more than 100 times less sensitive to this compound nih.govcenmed.com. Some reports indicate a 20-fold greater selectivity for SK1 over SK2/3, or a 10 times higher potency at SK1 channels over SK2 and SK3 channels ctdbase.orgmybiosource.comguidetopharmacology.orgnih.gov.
Differential Potency and Selectivity Ratios Across SK Channel Subtypes
The differential potency of this compound across SK channel subtypes underscores its utility as a selective pharmacological probe. The EC₅₀ for hSK1 is 8.2 µM (at 200 nM [Ca²⁺]i) nih.govcenmed.comtocris.comctdbase.orgguidetopharmacology.org. In contrast, its activity on hSK2, hSK3, and hIK channels is considerably lower, reflecting its strong preference for hSK1.
The following table summarizes the observed potencies and selectivity:
| Channel Subtype | EC₅₀ (µM) at 200 nM [Ca²⁺]i | Selectivity Ratio (vs. hSK1) | Reference |
| hKCa2.1 (hSK1) | 8.2 | 1x | nih.govcenmed.comtocris.com |
| hKCa2.2 (hSK2) | >82 (approx. >10x less sensitive) | >10x | nih.govcenmed.com |
| hKCa2.3 (hSK3) | >82 (approx. >10x less sensitive) | >10x | nih.govcenmed.com |
| hKCa3.1 (hIK) | >820 (approx. >100x less sensitive) | >100x | nih.govcenmed.com |
Allosteric Modulation of SK Channels by this compound
This compound functions as an allosteric modulator of SK channels, meaning it binds to a site distinct from the primary calcium binding site (calmodulin) and induces a conformational change that affects channel activity abcam.com. Its mechanism of action is distinct from other positive modulators like 1-EBIO and CyPPA, which typically enhance Ca²⁺ sensitivity via the intracellular calmodulin binding domain nih.govcenmed.comabcam.com. This compound, instead, influences a "deep-pore" gating structure, specifically interacting with Serine 293 (Ser293) located on the inner pore vestibule of transmembrane segment 5 (S5) of hSK1 nih.govcenmed.commybiosource.comabcam.com. This residue is crucial for its mechanism of action and selectivity; substituting the corresponding Leucine (B10760876) 476 (Leu476) in hSK3 with serine conferred hSK1-like potency nih.govcenmed.com.
Activation in the Absence of Intracellular Calcium (Genuine Channel Opener Properties)
One of the most remarkable features of this compound is its capacity to activate SK1 channels even in the complete absence of intracellular calcium nih.govcenmed.comnih.govguidetopharmacology.orgnih.govresearchgate.netuni.lunih.gov. This property designates this compound as a "genuine channel opener" or "true activator," a mechanism of action not previously observed with other SK channel modulators nih.govguidetopharmacology.orgnih.gov. Unlike conventional positive modulators that only potentiate SK/IK channel activity in the presence of Ca²⁺, this compound can directly induce channel opening without requiring Ca²⁺ binding to calmodulin nih.govguidetopharmacology.orgnih.gov. This unique characteristic highlights a distinct interaction site and gating mechanism.
Molecular Determinants of this compound Activity
This compound exhibits a specific interaction profile with SK channels, particularly hSK1, which is mediated by key molecular determinants within the channel structure. This interaction leads to a unique mode of channel activation.
Role of Serine 293 in the S5 Transmembrane Segment of hSK1
A crucial molecular determinant for the activity and selectivity of this compound is the amino acid Serine 293 (Ser293), located within the S5 transmembrane segment of the hSK1 channel. researchgate.netnih.govmedchemexpress.comnih.gov Research employing a chimera approach, which involved exchanging parts of the hSK1 and hSK3 channels, demonstrated that Ser293 is essential for this compound's potency and its novel mechanism of action. researchgate.netnih.gov Specifically, substituting the corresponding Leucine 476 (Leu476) in hSK3 with serine conferred hSK1-like potency (EC₅₀ = 9.3 ± 1.4 µM) to the hSK3 channel. researchgate.netnih.gov This highlights the critical role of Ser293 in mediating the compound's selective activation of hSK1. nih.govnih.gov
Interaction with Deep-Pore Gating Structures at the Inner Pore Vestibule
This compound is proposed to activate SK channels through an interaction with "deep-pore" gating structures located at the inner pore vestibule or the selectivity filter. researchgate.netnih.govresearchgate.netnih.gov This binding site is distinct from those of other SK channel modulators. researchgate.netnih.govresearchgate.netrupress.org Evidence suggests that the selectivity region of KCa2.x channels, including a residue equivalent to L215 in the KCa3.1 S5 transmembrane helix, plays a determinant role in the binding of potentiators like this compound. researchgate.netrupress.org This deep-pore interaction is a key aspect of its unique mechanism of action. nih.gov
Distinction from Calmodulin-Binding Domain Modulators (e.g., 1-EBIO, CyPPA)
This compound's mechanism of action fundamentally differs from that of classical positive modulators of SK channels, such as 1-ethyl-2-benzimidazolinone (1-EBIO) and cyclohexyl-[2-(3,5-dimethylpyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA). researchgate.netnih.govtandfonline.comnih.gov While 1-EBIO and CyPPA exert their positive modulation by interacting with the intracellular calmodulin-binding domain (CaMBD) of SK channels, this compound's action is independent of this region. researchgate.netnih.govnih.govtandfonline.comflvc.org 1-EBIO and CyPPA enhance the Ca²⁺ sensitivity of SK channels by binding to a pocket formed at the interface between calmodulin (CaM) and the CaMBD. tandfonline.comnih.gov In contrast, this compound's site of action resides within the transmembrane domain 5 in the pore, a surprising finding that further distinguishes its pharmacological profile. tandfonline.com
Conformational Changes and Gating Mechanisms Induced by this compound Binding
This compound induces specific conformational changes that lead to the activation of hSK1 channels, representing a novel gating mechanism for SK channels. researchgate.netnih.gov Beyond simply potentiating channel activity, this compound acts as a genuine opener of hSK1 channels. researchgate.netnih.govkarger.commedkoo.com This means it can activate SK1 even in the absence of intracellular Ca²⁺. researchgate.netnih.govnih.gov Furthermore, in the presence of saturating Ca²⁺ concentrations, this compound induces a significant increase (approximately 15%) in the maximal current. researchgate.netnih.gov This dual effect—activating the channel without Ca²⁺ and increasing maximal current with Ca²⁺—underscores a mechanism of action not previously observed with other SK channel modulators. researchgate.netnih.gov The compound's ability to influence a deep pore gating structure, particularly involving Ser293, allows for channel activation even in the absence of intracellular Ca²⁺, contributing to its unique "opener" characteristic. nih.gov
Table 1: Electrophysiological Data for this compound on SK Channels
| Channel Subtype | EC₅₀ (µM) at [Ca²⁺]ᵢ = 200 nM | Relative Sensitivity | Effect on Ca²⁺-Response Curve |
| hSK1 | 8.2 ± 0.8 | 1x | Left-shifted (410 nM to 240 nM at 10 µM this compound) researchgate.netnih.govmedchemexpress.commedchemexpress.com |
| hSK2 | >10 times less sensitive | <0.1x | Not specified researchgate.netnih.gov |
| hSK3 | >10 times less sensitive | <0.1x | Not specified researchgate.netnih.gov |
| hIK | >100 times less sensitive | <0.01x | Not specified researchgate.netnih.gov |
Pharmacological Characterization and Comparative Studies of Gw542573x
Electrophysiological Profiles and Efficacy
The electrophysiological characterization of GW542573X has primarily been conducted using heterologous expression systems, revealing its potent and selective effects on SK channels.
In HEK293 cells stably expressing human SK1 (hSK1) channels, this compound exhibits concentration-dependent effects. Using VIPR (Voltage/Ion Probe Reader) membrane potential measurements, this compound induced membrane hyperpolarizations in a concentration-dependent manner. researchgate.net A representative concentration-response curve for this compound-evoked peak changes in membrane potential yielded an EC50 value of 3.1 µM with a Hill coefficient (nH) of 0.96. researchgate.net Across multiple experiments, the mean EC50 value was reported as 4.0 ± 0.8 µM, with a range of 1.6 to 12.5 µM and an nH of 2.1 ± 0.3 (range, 0.64-4.3). researchgate.net
Further detailed studies using inside-out patch clamp techniques from hSK1-expressing HEK293 cells confirmed the concentration-response relationship. In the presence of 0.2 µM intracellular Ca2+, this compound showed an EC50 of 7.8 µM with an nH of 1.4, achieving an efficacy of 72% relative to maximal Ca2+ activation. researchgate.net An EC50 value of 8.2 ± 0.8 µM was also obtained from inside-out patches at a Ca2+ concentration of 200 nM. nih.gov Whole-cell current recordings from HEK293 cells also demonstrated that this compound enhanced hSK1 current in a concentration-dependent manner, ranging from 0.1 to 10 µM. researchgate.net
Table 1: EC50 Values of this compound in hSK1-Expressing HEK293 Cells
| Assay Type | Ca2+ Concentration | EC50 (µM) | Hill Coefficient (nH) | Efficacy (%) | Reference |
| VIPR Membrane Potential | Not specified | 3.1 | 0.96 | Not specified | researchgate.net |
| VIPR Membrane Potential (Mean) | Not specified | 4.0 ± 0.8 | 2.1 ± 0.3 | Not specified | researchgate.net |
| Inside-Out Patch (Current) | 0.2 µM | 7.8 | 1.4 | 72 | researchgate.net |
| Inside-Out Patch (Current) | 200 nM | 8.2 ± 0.8 | Not specified | Not specified | nih.gov |
This compound demonstrates significant selectivity for the SK1 channel subtype. It is described as the first SK1-selective compound. nih.gov Whole-cell experiments revealed that human SK2 (hSK2) and human SK3 (hSK3) channels were more than 10 times less sensitive to this compound compared to hSK1. nih.gov Furthermore, human intermediate-conductance (hIK) channels showed even greater insensitivity, being more than 100 times less sensitive to this compound. nih.gov This indicates a potency profile of hSK1 > hSK2 = hSK3 > hIK. tocris.com
Table 2: Relative Sensitivity of SK and IK Subtypes to this compound
| Channel Subtype | Relative Sensitivity to this compound (compared to hSK1) | Reference |
| hSK1 | Most sensitive | nih.gov |
| hSK2 | >10 times less sensitive | nih.gov |
| hSK3 | >10 times less sensitive | nih.gov |
| hIK | >100 times less sensitive | nih.gov |
This compound effectively induces membrane hyperpolarization, as evidenced by VIPR membrane potential measurements. researchgate.net The compound causes a reduction in calculated Rf/Ri values, which is indicative of membrane hyperpolarization. researchgate.net Patch-clamp experiments further confirmed that these hyperpolarizing effects observed in VIPR assays are indeed due to the activation of SK channels. researchgate.net Beyond its positive modulatory effects, this compound also functions as a genuine opener of hSK1 channels, capable of activating SK1 even in the complete absence of Ca2+. nih.govresearchgate.net Additionally, it can induce a 15% increase in the maximal current at saturating Ca2+ concentrations. nih.gov The compound's ability to activate SK channels in the absence of Ca2+ represents a mechanism of action not previously observed with other SK channel modulators. nih.gov
Comparative Pharmacology with Other SK Channel Modulators
This compound stands out due to its unique selectivity and mechanism of action when compared to other established SK channel modulators.
This compound is chemically distinct from conventional SK channel modulators such as 1-ethyl-2-benzimidazolinone (1-EBIO) and NS309. researchgate.netresearchgate.net While 1-EBIO and NS309 are classified as positive modulators that primarily enhance the calcium sensitivity of SK/IK channels, requiring the presence of Ca2+ to exert their effects, this compound is unique in its ability to directly open SK1 channels even in the absence of Ca2+. karger.comnih.govresearchgate.net This fundamental difference in mechanism of action sets this compound apart.
1-EBIO: This older positive modulator activates KCa3.1 with an EC50 of approximately 30 µM and all three KCa2 channels (SK1, SK2, SK3) with EC50s around 300 µM. nih.govescholarship.org
NS309: A more potent positive modulator, NS309 activates KCa3.1 channels with an EC50 of around 20 nM and KCa2 channels with an EC50 of approximately 600 nM. nih.gov It is at least 1000 times more potent than 1-EBIO. abcam.com Unlike this compound, NS309 shows a similar fold increase in current levels across hSK1, hSK2, and hSK3 subtypes, indicating a less selective profile among SK channels compared to this compound. researchgate.net
This compound exhibits a selectivity profile that is inverse to that of SK2/SK3 selective modulators like CyPPA and its derivative NS13001.
CyPPA: This compound is a positive modulator that selectively activates KCa2.2/SK2 and KCa2.3/SK3 channels, with EC50 values of 14 µM and 5.6 µM, respectively. caymanchem.com Notably, CyPPA is inactive on KCa2.1/SK1 and KCa3.1/IK channels. nih.govcaymanchem.com CyPPA enhances the apparent calcium-sensitivity of channel activation, for example, shifting the EC50 value of calcium activation for KCa2.3/SK3 from 429 nM to 59 nM. caymanchem.com
NS13001: Identified through an optimization program based on CyPPA, NS13001 recapitulates the subtype selectivity of CyPPA (hSK3 > hSK2 >>> hSK1) but with a potency comparable to NS309. nih.gov NS13001 is an allosteric modulator primarily of SK2/3 channels. nih.gov
In contrast to CyPPA and NS13001, which are inactive on SK1, this compound is highly selective for SK1, demonstrating a 10-fold higher potency at SK1 channels over SK2 and SK3 channels. karger.comnih.govresearchgate.net This makes this compound a crucial tool for dissecting the specific roles of the SK1 subtype in various biological contexts.
Role in Neuronal Excitability and Synaptic Plasticity
Regional Specificity of GW542573X Effects in the Central Nervous System (CNS)
The effects of this compound on neuronal excitability and synaptic plasticity exhibit regional specificity within the central nervous system, primarily due to the differential expression and functional roles of SK channels in various brain areas.
Hippocampal Circuitry and CA1 Pyramidal Neurons
The hippocampus, a brain region critical for learning and memory, is significantly impacted by this compound. Small-conductance Ca2+-activated K+ channels, particularly SK1 subunits, are robustly expressed in the CA1 pyramidal neurons of the hippocampus biorxiv.org. Research indicates that this compound is capable of opening human SK1 (hSK1) channels in hippocampal pyramidal neurons mdpi.com.
Studies examining the behavioral effects of this compound have demonstrated its capacity to impair hippocampal-dependent memory. Pre-training systemic administration of this compound in mice has been shown to impair object recognition memory and fear memory biorxiv.org. Furthermore, direct bilateral infusion of this compound specifically into the CA1 region of the hippocampus impaired object memory encoding biorxiv.org. These findings suggest that the activation of SK channels, particularly SK1, in CA1 pyramidal neurons by this compound modulates synaptic plasticity mechanisms essential for memory formation, leading to impairments in long-term memory encoding biorxiv.org.
Table 1: Effects of this compound on Hippocampal Memory
| Administration Route | Brain Region Targeted | Observed Effect on Memory | Key Mechanism |
| Systemic | Hippocampus | Impaired object recognition memory and fear memory biorxiv.org | Activation of SK channels, particularly SK1 biorxiv.org |
| Direct Bilateral Infusion | CA1 of Hippocampus | Impaired object memory encoding biorxiv.org | Activation of SK channels in CA1 pyramidal neurons biorxiv.org |
Amygdala and Fear Circuitry
The amygdala is a crucial component of the brain's fear circuitry, playing a central role in processing fear-related stimuli and coordinating fear responses nih.govbiorender.comnih.gov. Pyramidal neurons within the amygdala are integral to fear learning nih.gov. Systemic administration of this compound has been reported to impair fear memory biorxiv.org. This effect suggests that the modulation of SK channels by this compound within the amygdala and its associated fear circuits contributes to alterations in emotional processing and memory related to fear. The precise mechanisms and specific SK channel subtypes involved in this compound's effects on amygdalar pyramidal neurons warrant further detailed investigation.
Dentate Gyrus and Adult Neurogenesis
Adult neurogenesis, the process of generating new neurons, occurs in specific regions of the adult mammalian brain, notably in the subgranular zone (SGZ) of the dentate gyrus (DG) within the hippocampus uq.edu.aumdpi.combiorxiv.orgfrontiersin.orgnih.gov. Neural stem cells in the SGZ continuously produce new granule neurons that integrate into the existing neural circuits uq.edu.aumdpi.combiorxiv.orgfrontiersin.orgnih.gov. This ongoing neurogenesis is vital for various hippocampal functions, including learning, memory, and mood regulation uq.edu.aubiorxiv.orgmdpi.comnih.govbiorender.comnih.gov.
While the dentate gyrus is a well-established site of adult neurogenesis and a region of significant plasticity, direct research specifically investigating the effects of this compound on adult neurogenesis in the dentate gyrus was not extensively documented in the provided search results. The compound's known action as an SK channel activator suggests a potential, albeit unconfirmed, influence on the excitability and integration of newly born neurons, given the role of ion channels in neuronal development and plasticity.
Cortical Pyramidal Neurons
Cortical pyramidal neurons are the principal excitatory neurons of the cerebral cortex, forming the fundamental units for cortical processing and output. These neurons receive diverse inputs and are critical for complex cognitive functions. Small conductance calcium-activated potassium (SK) channels are present in cortical pyramidal neurons and play a significant role in regulating their excitability and synaptic plasticity nih.gov.
Research indicates that the activation of SK channels in the spines of cortical pyramidal neurons by backpropagating action potentials is crucial for modulating both the amplitude of excitatory postsynaptic potentials (EPSPs) and the induction of spike-timing-dependent plasticity (STDP) nih.gov. SK channel activation can gate STDP induction, with both long-term potentiation (LTP) and long-term depression (LTD) being absent under control conditions but present after SK channel blockade nih.gov. Given that this compound is an activator of SK channels, its presence would likely enhance SK channel activity in cortical pyramidal neurons, thereby influencing EPSP amplitude and the gating of STDP induction, which are fundamental processes underlying learning and memory at the cortical level.
Table 2: Role of SK Channels in Cortical Pyramidal Neurons
| Channel Type | Location in Neuron | Effect on Neuronal Function | Impact on Plasticity |
| SK Channels | Spines of cortical pyramidal neurons nih.gov | Regulate EPSP amplitude nih.gov | Gate STDP induction (LTP and LTD) nih.gov |
Behavioral and Cognitive Implications
Impact on Learning and Memory Processes
Studies indicate that GW542573X affects the encoding phase of memory formation. Its administration prior to learning tasks has been shown to disrupt the ability to form long-term memories, while post-training administration appears to have no effect. nih.gov This suggests a critical role for the targeted SK channels in the initial stages of synaptic plasticity required for memory consolidation.
This compound has been demonstrated to impair memory processes that rely on the hippocampus. nih.govresearchgate.netflvc.org The hippocampus is a brain region crucial for forming new episodic memories and for spatial navigation. By activating specific SK channels within this area, this compound influences neuronal excitability and synaptic plasticity, which are fundamental mechanisms for memory encoding. nih.govflvc.org Direct bilateral infusion of this compound into the CA1 region of the hippocampus was found to impair the encoding of object memory. nih.gov This evidence highlights the compound's direct impact on hippocampal function and its subsequent effect on dependent memory tasks.
The compound significantly affects object recognition memory, a form of memory that depends on the integrity of the hippocampus and perirhinal cortex. researchgate.netbohrium.com In studies using male C57BL/6J mice, systemic administration of this compound before the sample session of an object recognition task resulted in impaired memory 24 hours later. nih.govflvc.org The treated mice did not show a preference for a novel object over a familiar one, indicating a failure to encode the memory of the familiar object. flvc.org Notably, the compound did not seem to affect the animals' motivation to explore the objects, suggesting a specific disruption of memory encoding rather than a general behavioral change. flvc.org
The influence of this compound extends to fear memory, another process heavily reliant on the hippocampus and amygdala. Research shows that pre-training systemic administration of the compound impairs fear memory tested 24 hours after training. nih.gov More specifically, investigations into different types of fear conditioning revealed that this compound impaired memory encoding for trace fear conditioning. flvc.org However, it did not appear to affect contextual fear conditioning. flvc.org This differential effect suggests a nuanced role for the targeted SK channels in the various neural circuits that underlie different forms of fear-based learning.
This compound activates SK channels that contain the SK1 subunit, as well as SK2 and SK3 subunits. nih.gov The functional significance of the SK1 subunit, which often co-assembles with SK2, has been a subject of research. nih.gov The effects of this compound on memory support a significant role for SK1-containing channels in the modulation of hippocampal synaptic plasticity and, consequently, hippocampal-dependent memory. flvc.org Small conductance Ca2+-activated K+ (SK) channels are known to modulate neuronal excitability and activity-dependent synaptic strength, which are processes that underlie memory encoding. nih.gov The impairment of memory following the activation of these channels by this compound adds to the growing evidence that SK1 and SK2 subunit-containing channels are crucial regulators of the synaptic plasticity necessary for encoding memory. nih.gov
Functional Consequences in Animal Models
The cognitive effects of this compound have been characterized through various behavioral assays in animal models, primarily in C57BL/6J mice. nih.gov These tests are designed to assess specific aspects of learning and memory and have provided clear evidence of the compound's ability to impair cognitive performance.
In the object recognition task, a widely used assay for non-spatial memory, mice treated with this compound before the initial exposure to objects showed a significant deficit in memory retention. flvc.org As detailed in the table below, these mice spent a similar amount of time exploring both the familiar and a novel object during the test phase, unlike the control group which showed a distinct preference for the novel object. flvc.org
| Behavioral Assay | Animal Model | Key Finding |
| Object Recognition Task | C57BL/6J mice | Pre-training administration of this compound led to a significant reduction in preference for the novel object 24 hours later, indicating impaired memory encoding. flvc.org |
In fear conditioning paradigms, which assess associative fear learning, the impact of this compound was also evident. Pre-training administration impaired long-term fear memory. nih.gov Specifically, in trace fear conditioning, where a temporal gap exists between the conditioned stimulus (a tone) and the unconditioned stimulus (a foot-shock), this compound impaired the encoding of the memory trace. flvc.org
| Behavioral Assay | Animal Model | Key Finding |
| Fear Conditioning | C57BL/6J mice | Pre-training systemic administration of this compound impaired long-term memory in fear conditioning tasks. nih.gov Specifically, it impaired trace fear memory encoding but not contextual fear memory. flvc.org |
These findings from cognitive behavioral assays consistently demonstrate that the activation of SK1/SK2-containing channels by this compound disrupts the encoding of new memories across different hippocampal-dependent tasks.
Potential for Impaired Cognitive Function
Research into the behavioral and cognitive implications of this compound has primarily focused on its effects on learning and memory, with significant findings pointing towards a potential for cognitive impairment. Studies have specifically implicated this compound in the disruption of hippocampal-dependent memory processes.
Detailed Research Findings
A key study investigated the effects of this compound on various forms of long-term memory in male C57BL/6J mice. The research demonstrated that systemic administration of this compound before a training session resulted in impaired object and fear memory when tested 24 hours later. nih.gov However, when the compound was administered after the training session, no such impairment was observed, suggesting that this compound interferes with the encoding of new memories rather than the consolidation or retrieval of already formed memories. nih.gov
To further elucidate the specific brain region involved, the same study involved the direct bilateral infusion of this compound into the CA1 region of the hippocampus. This targeted administration also resulted in impaired object memory encoding. nih.gov These findings strongly suggest that the cognitive deficits associated with this compound are mediated by its action on the hippocampus, a brain structure critical for memory formation.
The mechanism underlying this impairment is believed to be the activation of small conductance Ca2+-activated K+ (SK) channels. nih.gov this compound is known to activate SK channels containing SK1, SK2, and SK3 subunits. nih.gov The activation of these channels modulates neuronal excitability and synaptic plasticity, processes that are fundamental for memory encoding. nih.gov The study's results align with broader evidence indicating that the facilitation of SK channel function can negatively impact long-term memory formation. nih.gov
The following table summarizes the key findings from the research on this compound and its impact on cognitive function.
Interactive Data Table: Effects of this compound on Cognitive Function in Mice
| Parameter | Administration Route | Timing of Administration | Memory Type Affected | Observed Effect | Reference |
| Cognitive Function | Systemic | Pre-training | Object Memory | Impairment | nih.gov |
| Cognitive Function | Systemic | Pre-training | Fear Memory | Impairment | nih.gov |
| Cognitive Function | Systemic | Post-training | Object & Fear Memory | No Impairment | nih.gov |
| Cognitive Function | Direct hippocampal infusion (CA1) | Pre-training | Object Memory Encoding | Impairment | nih.gov |
Therapeutic Potential and Pathophysiological Contexts
Neurodegenerative Disorders
Neurodegenerative diseases are characterized by the progressive deterioration and loss of neuronal structure and function, leading to significant morbidity and cognitive decline. nih.govmdpi.com The involvement of KCa2 channels in neuronal health and function has positioned their modulation as a potential therapeutic strategy in these challenging conditions. tandfonline.comnih.gov
Alzheimer's Disease: Role in Synaptic Plasticity and Memory Deficits
Alzheimer's disease (AD) is a progressive neurodegenerative disorder marked by severe cognitive impairment, particularly affecting memory. Pathophysiologically, AD is associated with synaptic dysfunction and loss, which precedes widespread neurodegeneration. nih.govnih.gov Key features include the accumulation of amyloid-beta (Aβ) peptides, which can adversely affect synaptic structure and plasticity even at low concentrations. nih.gov Brain plasticity, which encompasses activity-dependent changes in synaptic efficacy such as long-term potentiation (LTP) and long-term depression (LTD), is widely considered the neurophysiological basis of learning and memory and is significantly impaired in AD. frontiersin.org Given that KCa2 channels are integral to the regulation of neuronal excitability and are involved in learning and memory processes, tandfonline.comnih.gov the activation of these channels by compounds like GW542573X could potentially help in restoring synaptic function and mitigating memory deficits in AD by modulating neuronal afterhyperpolarization and excitability. tandfonline.com
Parkinson's Disease: Modulation of Dopaminergic Neuron Activity
Parkinson's disease (PD) is a chronic, progressive neurodegenerative disorder primarily characterized by the degeneration and loss of dopaminergic neurons in the substantia nigra pars compacta. nih.govnih.govfrontiersin.organnaly-nevrologii.com This neuronal loss leads to a depletion of dopamine (B1211576) in the striatum, resulting in characteristic motor symptoms such as resting tremors, bradykinesia (slowness of movement), and rigidity. nih.gov Dopaminergic neurons exhibit natural pacemaking activity, which is energetically demanding and contributes to their vulnerability to degeneration. nih.gov The activation of KCa2 channels, such as by this compound, may offer a mechanism to modulate the activity of these vulnerable dopaminergic neurons. By influencing neuronal excitability and calcium dynamics, KCa2 channel activators could potentially contribute to neuroprotection or symptomatic relief in PD by helping to regulate the firing patterns and energy demands of dopaminergic neurons. tandfonline.comnih.gov
Ataxia: Impact on Cerebellar Function and Motor Coordination
Ataxia refers to a group of neurological disorders characterized by a lack of voluntary coordination of muscle movements, including gait abnormalities, impaired limb coordination, and dysarthria. neupsykey.comnih.govjneurology.comneurorehabvr.com These symptoms often stem from dysfunction or degeneration within the cerebellum, a brain region crucial for motor control and coordination. neupsykey.comjneurology.com There is substantial evidence supporting the therapeutic potential of KCa2 channel activators in ataxia. tandfonline.comnih.gov Studies have shown that genetic suppression of KCa2 channels in deep cerebellar neurons can induce ataxia. Conversely, KCa2 activators, including compounds like 1-EBIO, SKA-31, and NS13001, have demonstrated efficacy in improving motor deficits in mouse models of episodic ataxia (EA) and spinocerebellar ataxia (SCA). tandfonline.com As a selective KCa2 channel activator, this compound is hypothesized to exert similar beneficial effects on cerebellar function and motor coordination by restoring proper neuronal excitability and signaling within cerebellar circuits. tandfonline.comnih.gov
Psychiatric and Neurological Disorders
Beyond neurodegenerative conditions, KCa2 channel modulation holds promise for various psychiatric and neurological disorders where neuronal excitability and neurotransmitter imbalances play a significant role. tandfonline.comnih.gov
Schizophrenia: Regulation of Neuronal Excitability and Dopaminergic Pathways
Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms, with dysregulated dopaminergic transmission being a central hypothesis in its pathophysiology. psychscenehub.comdiapason-study.eufrontiersin.org Patients with schizophrenia often exhibit increased striatal dopamine synthesis capacity, and there is evidence of dysfunctional GABAergic and dopaminergic neurons, leading to altered neuronal excitability. nih.govnih.gov The balance between excitatory (glutamate) and inhibitory (GABA) inputs is crucial for proper dopaminergic activity in the midbrain. nih.gov KCa2 channels regulate neuronal afterhyperpolarization and excitability and act as negative feedback regulators on the glutamate-NMDA pathway. tandfonline.com By activating KCa2 channels, this compound could potentially help normalize aberrant neuronal excitability and modulate dopaminergic pathways, thereby offering a novel approach to manage symptoms associated with schizophrenia. tandfonline.comnih.gov
Alcohol Dependence and Withdrawal: Modulation of Ethanol (B145695) Consumption and Related Behaviors
Alcohol dependence is a chronic relapsing brain disease characterized by compulsive alcohol seeking and consumption, loss of control over alcohol intake, and the emergence of a negative emotional state when alcohol is unavailable. litfl.comnih.gov Chronic alcohol exposure leads to neuroadaptive changes in the brain's reward and stress systems, and withdrawal symptoms, such as tremors and anxiety, result from excessive neuronal activity when alcohol is ceased. nih.govjebmh.comnih.gov KCa2 channels are considered potential therapeutic targets for alcohol dependence and withdrawal. tandfonline.comnih.gov For instance, Chlorzoxazone, another SK-type potassium channel activator, has been shown to reduce excessive alcohol intake in rats. tandfonline.com This suggests that by activating KCa2 channels, this compound could potentially modulate ethanol consumption and alleviate withdrawal-related behaviors by restoring neuronal homeostasis and reducing hyperexcitability associated with alcohol withdrawal. tandfonline.comnih.gov
Data Tables
The following tables summarize key chemical and biological properties of this compound and its activity on KCa2 channels.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 660846-41-3 | hodoodo.commolnova.comtocris.cominvivochem.cnabcam.co.jpglixxlabs.com |
| Molecular Formula | C19H28N2O5 | hodoodo.commolnova.comtocris.cominvivochem.cnabcam.co.jp |
| Molecular Weight | 364.44 g/mol | hodoodo.commolnova.comtocris.comabcam.co.jp |
| IUPAC Name | tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate | hodoodo.comtocris.cominvivochem.cnglixxlabs.comguidetopharmacology.org |
| PubChem CID | 24885053 | invivochem.cnabcam.co.jpguidetopharmacology.orgfishersci.chfishersci.be |
| Purity (HPLC) | >98% to ≥99% | molnova.comtocris.comabcam.co.jpglixxlabs.com |
| Appearance | Solid powder (White to off-white) | hodoodo.cominvivochem.cn |
Table 2: Biological Activity of this compound on KCa2 Channels
| Target Channel | Effect | EC50 (Ca2+ response curve) | Source |
| hSK1 | Activator (left-shifted Ca2+ response curve) | 410 nM to 240 nM | molnova.com |
| hKCa2.1 | Selective Activator | 8.2 μM (in HEK293 cells) | tocris.com |
| KCa2 | Activator | Not specified | hodoodo.cominvivochem.cn |
| KCa2.x | Activator (100-fold greater selectivity over KCa3.1) | Not specified | abcam.co.jp |
Advanced Research Methodologies and Experimental Models
In Vitro Electrophysiological Techniques
Electrophysiological techniques provide direct measurements of ion channel activity and membrane potential changes, offering high temporal resolution and detailed insights into pharmacological modulation.
Whole-cell patch-clamp recordings have been employed to validate the effects of GW542573X on SK channels, particularly in heterologous expression systems. These experiments confirmed the hyperpolarizing effects initially observed in high-throughput screens researchgate.net. Studies using HEK293 cells stably expressing human SK (hSK) channel subtypes (hSK1, hSK2, hSK3) or intermediate-conductance Ca2+-activated K+ (hIK) channels revealed the concentration-dependent enhancement of hSK1 current by extracellular application of this compound at concentrations ranging from 0.1 to 10 µM researchgate.net.
A key finding from whole-cell experiments demonstrated the high selectivity of this compound for the SK1 subtype. Human SK2 and SK3 channels exhibited more than a 10-fold reduced sensitivity to this compound compared to SK1, while hIK channels were over 100 times less sensitive nih.gov.
| Channel Subtype | Sensitivity to this compound (Relative to hSK1) | Reference |
|---|---|---|
| hSK1 | High (Concentration-dependent enhancement) | researchgate.net |
| hSK2 | >10 times less sensitive | nih.gov |
| hSK3 | >10 times less sensitive | nih.gov |
| hIK | >100 times less sensitive | nih.gov |
Inside-out patch-clamp recordings offer precise control over the intracellular environment of the membrane patch, allowing for detailed characterization of channel kinetics and pharmacology. This technique was instrumental in further elucidating the effects of this compound on hSK1 channels nih.govresearchgate.net.
Experiments conducted on inside-out patches excised from HEK293 cells stably expressing hSK1 channels demonstrated that this compound induced a concentration-dependent increase in hSK1 current researchgate.net. In the presence of 0.2 µM intracellular Ca2+, the compound exhibited an EC50 value of 7.8 µM with a Hill coefficient (nH) of 1.4 researchgate.net. The currents were normalized to the maximal SK channel activity induced by 10 µM Ca2+, and the characteristic inward rectification of the SK1 current was maintained upon activation by this compound in combination with low Ca2+ researchgate.net.
Furthermore, inside-out patch experiments revealed that this compound is the first compound to selectively activate SK1 channels, with an EC50 of 8.2 ± 0.8 µM (n=6, at 200 nM intracellular Ca2+) nih.gov. The compound also significantly modulated the Ca2+-response curve of hSK1, shifting its EC50(Ca2+) from 410 ± 20 nM to 240 ± 10 nM in the presence of 10 µM this compound nih.gov.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| EC50 (this compound) | 7.8 µM | 0.2 µM Ca2+ | researchgate.net |
| nH (Hill coefficient) | 1.4 | 0.2 µM Ca2+ | researchgate.net |
| EC50 (this compound) | 8.2 ± 0.8 µM | 200 nM Ca2+ | nih.gov |
| EC50(Ca2+) (without this compound) | 410 ± 20 nM | N/A | nih.gov |
| EC50(Ca2+) (with 10 µM this compound) | 240 ± 10 nM | 10 µM this compound | nih.gov |
The initial identification of this compound as an activator of hSK1 channels was achieved through a Voltage-Imaging Plate Reader (VIPR) membrane potential screen researchgate.net. This high-throughput method allowed for rapid assessment of the compound's effects on cellular membrane potential.
In VIPR measurements, this compound induced concentration-dependent membrane hyperpolarizations in hSK1-expressing cells researchgate.net. The mean EC50 value derived from these measurements was 4.0 ± 0.8 µM (ranging from 1.6 to 12.5 µM), with a Hill coefficient of 2.1 ± 0.3 (ranging from 0.64 to 4.3, n=23) researchgate.net. Notably, no responses were observed in untransfected CHO cells, confirming the specificity of this compound's action to the expressed SK channels researchgate.net. Further studies using DiBAC4(3) fluorescence measurements confirmed this compound's ability to hyperpolarize the cell membrane in A673 Ewing Sarcoma cell lines biorxiv.orgnih.gov.
| Parameter | Value | Reference |
|---|---|---|
| Mean EC50 | 4.0 ± 0.8 µM | researchgate.net |
| EC50 Range | 1.6 - 12.5 µM | researchgate.net |
| Mean Hill Coefficient (nH) | 2.1 ± 0.3 | researchgate.net |
| Hill Coefficient Range | 0.64 - 4.3 | researchgate.net |
Cellular and Molecular Approaches
Beyond electrophysiology, cellular and molecular techniques have provided insights into the expression, regulation, and functional roles of SK channels, and how this compound interacts within these biological contexts.
Heterologous expression systems, particularly HEK293 (human embryonic kidney) cells and CHO (Chinese hamster ovary) cells, are fundamental tools in ion channel research due to their high transfection efficiency and capacity for faithful protein translation and processing evitria.comevitria.comeppendorf.comnih.gov.
In the context of this compound research, HEK293 cells were extensively used as a platform for stably expressing specific human SK channel subtypes (hSK1, hSK2, hSK3, hIK) for both whole-cell and inside-out patch-clamp recordings nih.govresearchgate.netresearchgate.net. The use of untransfected CHO cells in VIPR measurements, which showed no response to this compound, served as an important control, underscoring the compound's specificity for the expressed SK channels researchgate.net. These cell lines enable the study of individual channel subtypes in isolation, minimizing confounding factors from endogenous channels.
Gene silencing and overexpression studies are crucial for understanding the physiological roles of specific genes and proteins, and their modulation by pharmacological agents like this compound.
Research on Ewing Sarcoma (ES) cell lines, such as A673 cells, has demonstrated the involvement of KCNN1 (the gene encoding SK1 channels) in cellular processes biorxiv.orgnih.gov. Gene silencing of KCNN1 using shRNA knockdown led to plasma membrane depolarization and a reduction in both Store-Operative Calcium Entry (SOCE) and Constitutive Calcium Entries (CCE) in these cells biorxiv.orgnih.gov.
Conversely, the application of this compound, as an SK1 channel activator, resulted in an increase in both SOCE and CCE in the A673 cell line biorxiv.orgnih.gov. This finding directly links KCNN1 expression and SK1 channel activity to the regulation of membrane potential and calcium flux in these cells, highlighting the functional impact of this compound. Furthermore, overexpression studies revealed that the chimeric fusion protein EWS::FLI1, characteristic of Ewing Sarcoma, promotes the expression of KCNN1 and SK1, indicating KCNN1 as a direct target of EWS::FLI1 biorxiv.orgnih.gov.
| Intervention | Effect on Plasma Membrane Potential | Effect on Calcium Entry (SOCE/CCE) | Reference |
|---|---|---|---|
| KCNN1 shRNA knockdown | Depolarization | Decreased | biorxiv.orgnih.gov |
| This compound application | Hyperpolarization | Increased | biorxiv.orgnih.gov |
| EWS::FLI1 overexpression | Promotes KCNN1/SK1 expression | Indirectly affects via KCNN1 | biorxiv.orgnih.gov |
Chimera and Site-Directed Mutagenesis Approaches (e.g., Ser293 mutations)
Chimeric and site-directed mutagenesis approaches have been instrumental in identifying key residues that govern the modulatory effects of compounds like this compound on SK channels. Studies have demonstrated that the modulation of KCa2.1 (SK1) channel activity by this compound is dependent on the Ser293 residue located in the S5 segment nih.govwikipedia.org. While Ser293 is crucial for this modulation, its structural differences from this compound suggest that it may not constitute the direct physical binding site. Instead, the Ser293 mutation might alter the allosteric coupling mechanism involved in the channel's Ca²⁺-dependent activation nih.govwikipedia.org.
Further investigations using chimeras of human SK1 (hSK1) and human SK3 (hSK3) channels have revealed that the SK1-selective modulation exerted by this compound is influenced by the N-terminal and/or transmembrane regions of the channel nih.gov. For instance, the response of chimera 2 to this compound was comparable to wild-type SK1, whereas chimera 1 exhibited hSK3-like responses, indicating the critical role of these specific channel regions in determining the compound's selectivity nih.gov.
Calcium Imaging Techniques (SOCE, CCE)
Calcium imaging techniques, including the assessment of Store-Operated Calcium Entry (SOCE) and Capacitative Calcium Entry (CCE), are employed to understand the impact of SK channel modulation on intracellular calcium dynamics. Research indicates that the silencing of KCNN1, the gene encoding the SK1 protein, leads to membrane depolarization and a reduction in both SOCE and CCE in cellular models nih.gov. This suggests that SK1 channels play a role in controlling plasma membrane potential and, consequently, calcium entry through calcium channels nih.gov. As an SK1 channel activator, this compound's effects on membrane potential and calcium entries are consistent with this mechanism of action, highlighting the utility of calcium imaging in elucidating the compound's influence on cellular calcium homeostasis nih.gov. SOCE itself is recognized as a primary pathway for extracellular Ca²⁺ influx in non-excitable cells and is regulated by membrane potential in neurons.
Protein-Protein Interaction Studies (e.g., SK channels with calmodulin, protein kinase CK2, protein phosphatase 2A)
SK channels function as stable macromolecular complexes, crucial for their Ca²⁺-dependent gating and modulation. These channels are typically composed of four α pore-forming subunits, each constitutively bound by calmodulin (CaM), which acts as the intrinsic Ca²⁺ gating subunit. Beyond CaM, SK channels, particularly SK2 and SK3 subtypes, associate with other regulatory proteins, including protein kinase CK2 (CK2) and protein phosphatase 2A (PP2A).
In Vivo Behavioral and Electrophysiological Models
To assess the functional impact of this compound on brain function and behavior, various in vivo models are employed, focusing on memory, specific brain regions, and disease states.
Rodent Models for Memory Assessment (e.g., C57BL/6J mice, rats)
Rodent models, particularly male C57BL/6J mice, are widely used to assess the effects of pharmacological agents on memory. Studies involving this compound have demonstrated that systemic administration of the compound can impair long-term memory. Specifically, pre-training administration of this compound significantly impaired object memory and fear memory in mice when tested 24 hours after training. However, post-training administration did not produce similar memory deficits, suggesting that the compound primarily affects memory encoding processes. These findings highlight the role of SK1- and SK2-containing SK channels in regulating synaptic plasticity essential for hippocampal-dependent memory encoding.
Table 1: Effect of Systemic this compound on Memory in C57BL/6J Mice
| Memory Type | Administration Timing | Effect on Memory (24h post-training) | Reference |
| Object Memory | Pre-training | Impaired | |
| Fear Memory | Pre-training | Impaired | |
| Object Memory | Post-training | No impairment | |
| Fear Memory | Post-training | No impairment |
Studies in Specific Brain Regions (e.g., direct hippocampal infusion)
To pinpoint the specific brain regions mediating the effects of this compound on memory, direct intracranial infusions are performed. Research has shown that direct bilateral infusion of this compound into the CA1 region of the hippocampus in C57BL/6J mice impaired the encoding of object memory. This impairment was observed to a similar extent as that seen with systemic administration, underscoring the critical role of hippocampal CA1 activity in object memory encoding and/or consolidation. Histological analyses confirmed the precise location of these infusion sites within the CA1 region of the dorsal hippocampus. These targeted studies provide strong evidence for the hippocampus as a key site of action for this compound's memory-impairing effects.
Animal Models of Disease (e.g., cerebellar ataxia models, stress models)
SK channels are implicated in various neurological disorders, and their modulation by compounds like this compound is explored in relevant animal models of disease. In models of cerebellar ataxia, such as transgenic Spinocerebellar Ataxia Type 2 (SCA2) mice, SK channel modulators have been shown to restore the regular pacemaker activity of cerebellar Purkinje cells nih.gov. Given that this compound is an SK channel activator, these findings suggest a potential therapeutic avenue for conditions characterized by irregular neuronal firing in the cerebellum nih.gov.
Furthermore, SK channel enhancement has demonstrated efficacy in reversing neuronal hyperexcitability in the basolateral amygdala (BLA) induced by repeated stress nih.gov. Repeated restraint stress in male rats, for instance, leads to increased cued conditioned fear nih.gov. The pharmacological targeting of SK channels, through activation by compounds such as this compound, could potentially alleviate stress-induced behavioral alterations by modulating amygdala hyperactivity nih.gov. SK channels are also known to regulate excitability and plasticity in the infralimbic (IL) cortex, suggesting that their modulation could be a target for facilitating fear extinction in anxiety disorders.
Emerging Research Avenues and Future Directions
Elucidation of Novel GW542573X Binding Sites Beyond S293 Allostery
Research has established that the selective activation of human SK1 channels by this compound is critically dependent on serine 293 (Ser293) located in the S5 transmembrane segment. guidetopharmacology.orgcenmed.comnih.govciteab.com This residue is implicated in influencing a "deep pore gating structure" within the inner pore vestibule, suggesting an allosteric mechanism of action distinct from other SK channel modulators that interact with the calmodulin binding domain. guidetopharmacology.orgnih.gov While Ser293 has been identified as a key determinant for this compound's unique opening mechanism, ongoing efforts in the broader field of allosteric modulation aim to identify novel binding sites on proteins. Computational approaches, for instance, are being developed to predict potential allosteric sites, which could lead to the discovery of new regulatory molecules. nbs-bio.comnih.govwikipedia.orgnih.gov For this compound, future research may explore whether additional, as yet uncharacterized, allosteric sites contribute to its full pharmacological profile or could be targeted for further modulation.
Investigation of this compound Effects on Heteromeric SK Channel Complexes
Small-conductance Ca²⁺-activated K⁺ channels are known to assemble as either homotetrameric or heterotetrameric protein complexes, comprising SK1, SK2, and SK3 subunits. guidetopharmacology.orgmims.com While SK1 subunits can co-assemble with SK2 and SK3 to form functional channels in vitro, the precise functional significance of SK1 in these heteromeric complexes in vivo is still being defined. guidetopharmacology.orgchemicalbook.comsdsc.edu this compound's demonstrated ability to activate SK1-containing channels, as well as SK2/3, provides a unique pharmacological probe to investigate the roles and properties of these heteromeric SK channel complexes. guidetopharmacology.org Future studies could leverage the SK1 selectivity of this compound to dissect the specific contributions of SK1-containing heteromers to neuronal excitability, synaptic plasticity, and other physiological processes, potentially uncovering novel functional roles for these complex assemblies.
Role of this compound in Mitochondria-Associated SK Channels and Endoplasmic Reticulum SK Channels
SK channels are not confined to the plasma membrane but are also found intracellularly on the endoplasmic reticulum (ER) and the inner mitochondrial membrane (IMM), where they are termed mitochondria-associated SK (mSK) channels. guidetopharmacology.orgtocris.com These intracellular SK channels are thought to play roles in regulating Ca²⁺ homeostasis, mitochondrial function, and cellular survival. tocris.comwikipedia.org However, studies investigating the effect of this compound on mSK channels have yielded specific results. In permeabilized myocytes, incubation with 100 µmol/L this compound, an SK1-specific activator, failed to induce changes in mitochondrial membrane potential (ΔΨm). wikipedia.orgwikipedia.org This finding suggests that while SK1 may be present in the mitochondrial fraction, it might not form a functional channel in the IMM that responds to this compound under these experimental conditions, or that SK2 is the predominant functional SK subtype in mitochondria. wikipedia.orgwikipedia.org In contrast, other SK enhancers like CyPPA and NS309 were observed to depolarize the IMM. wikipedia.org Further research is needed to fully delineate the distribution and functional responsiveness of different SK subtypes within mitochondria and ER, and to clarify the specific role, if any, of this compound in modulating these intracellular channel populations.
Development of Advanced this compound Analogues with Enhanced Selectivity or Potency
The development of small-molecule modulators for SK channels is an active area of research, with a focus on achieving subtype-specific activation or inhibition. This compound itself is noted for being the first SK1-selective compound. guidetopharmacology.orgtocris.com However, more potent SK1-selective activators have since been developed, such as (-)-CM-TPMF, which exhibits an EC50 of 24 nM, significantly more potent than this compound's 8.2 µM. tocris.comcenmed.comguidetopharmacology.org Despite their chemical class differences, the selectivity of both this compound and (-)-CM-TPMF depends on Ser293, indicating a common interaction site that can be exploited for drug design. cenmed.com Future research aims to develop advanced analogues of this compound or compounds with similar mechanisms that possess even greater potency, enhanced subtype selectivity, or improved pharmacokinetic properties. This involves structure-activity relationship studies and the rational design of new molecules to fine-tune their interaction with the SK1 channel. cenmed.comctdbase.orgguidetopharmacology.org
Exploration of Sex-Dependent Pharmacological Effects of SK Channel Modulators
Emerging evidence highlights the importance of investigating sex-dependent pharmacological effects, as physiological and pathological processes, including those involving ion channels, can differ between sexes. For instance, studies have shown sex differences in cardiac electrophysiology, where SK channel current activation by isoproterenol (B85558) leads to distinct effects on action potential triangulation in female rabbit ventricles compared to males, and whole-cell outward SK current densities were found to be significantly larger in females. tocris.comabcam.comuni.lu While this compound's effects on memory have been studied in male mice, a comprehensive understanding of its pharmacological profile necessitates exploring potential sex differences in its effects. guidetopharmacology.org Future research should systematically investigate how SK channel modulators, including this compound, might exert differential effects based on sex, particularly in areas like neuronal excitability, memory, and cardiovascular function. This approach is crucial for developing safe and effective therapeutic strategies that account for biological variability. tocris.commims.com
Integration with Computational Modeling for Deeper Mechanistic Understanding
Computational modeling has become an indispensable tool in modern pharmacology and drug discovery, enabling researchers to gain deeper mechanistic insights into complex biological systems. ctdbase.orgciteab.comguidetopharmacology.orgnih.govuni.lu For SK channels, computational frameworks are being utilized to comprehensively characterize the effects of SK current modulation on cellular electrophysiology, including atrial and ventricular dynamics. tocris.comguidetopharmacology.org Integrating computational modeling with experimental data can provide a more detailed understanding of how this compound interacts with the SK1 channel at a molecular level, precisely how its binding to Ser293 leads to channel opening, and how this allosteric modulation translates into cellular and physiological effects. Such models can also guide the design of novel this compound analogues with predicted enhanced properties, accelerating the development of more effective and selective SK channel modulators. citeab.com
Bridging Preclinical Findings with Potential Clinical Translation
Preclinical studies with this compound have demonstrated its ability to impair hippocampal-dependent object memory and contextual fear memory encoding in male C57BL/6J mice, suggesting it affects long-term memory formation. guidetopharmacology.orgmims.com This aligns with the broader understanding that SK channel activation can modulate memory processes and that, conversely, SK channel blockers can facilitate learning and long-term potentiation. guidetopharmacology.orguni.lu Beyond memory, SK channels are implicated in various neurological conditions such as ataxia, alcohol use disorders, and Parkinson's disease, and their modulation holds neuroprotective potential in scenarios like excitotoxicity and cerebral ischemia. tocris.comresearchgate.net While translating preclinical findings to clinical applications presents significant challenges, the insights gained from this compound's effects contribute to the understanding of SK channel pharmacology. citeab.comnbs-bio.com Future research will focus on identifying specific disease states where modulating SK1 channels, particularly with a genuine opener like this compound, could offer therapeutic benefits, without detailing specific clinical trial designs or outcomes.
Conclusion
Summary of GW542573X as a Unique SK Channel Modulator
This compound, scientifically known as 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, has emerged as a significant tool in the field of neuropharmacology due to its distinctive action as a positive modulator of small-conductance calcium-activated potassium (SK) channels, with a pronounced selectivity for the SK1 subtype. nih.govescholarship.org Unlike other SK channel modulators, this compound exhibits a dual mechanism of action; it not only enhances the calcium sensitivity of the channel, thereby acting as a positive modulator, but it also functions as a direct opener of the hSK1 channel, even in the absence of intracellular calcium. nih.govjneurosci.org This unique characteristic distinguishes it from previously identified modulators such as 1-ethyl-2-benzimidazolinone (1-EBIO) and CyPPA, which primarily act by modulating the channel's response to calcium through the calmodulin binding domain. nih.gov
The selectivity profile of this compound is a key aspect of its utility in research. It demonstrates a more than 10-fold higher potency for hSK1 channels over hSK2 and hSK3 channels, and an even greater selectivity over hIK channels (over 100-fold). nih.gov This subtype selectivity is attributed to a specific interaction with the channel protein itself, rather than the associated calmodulin, and has been pinpointed to the presence of a serine residue (Ser293) in the S5 transmembrane segment of the hSK1 channel. nih.gov This molecular determinant is absent in the less sensitive SK3 subtype, which possesses a leucine (B10760876) at the corresponding position. nih.gov
Significance of this compound in Advancing SK Channel Research
The discovery and characterization of this compound have significantly advanced the study of SK channels by providing researchers with a tool to selectively probe the function of the SK1 subtype. Prior to its availability, the pharmacological dissection of the individual roles of SK1, SK2, and SK3 channels was challenging due to the lack of subtype-selective activators. The unique mechanism of action of this compound has also shed new light on the gating mechanisms of SK channels, suggesting that they can be activated through pathways independent of the calmodulin-mediated calcium-sensing process. nih.gov
This compound has been instrumental in elucidating the physiological and pathological roles of SK1 channels in various cellular processes. For instance, its use in neuroscience research has helped to explore the involvement of SK1 channels in regulating neuronal excitability and synaptic plasticity. ucl.ac.ukresearchgate.net Studies utilizing this compound have provided evidence for the role of SK1-containing channels in hippocampal-dependent memory processes. ucl.ac.ukresearchgate.net Furthermore, its application in cellular models has contributed to the understanding of how SK1 channel activity can influence cellular proliferation and calcium signaling. scilit.com The ability to selectively activate SK1 channels with this compound allows for a more precise investigation of their contribution to various physiological functions and their potential as therapeutic targets in a range of disorders.
Outlook on its Future Academic and Translational Impact
The unique properties of this compound position it as a valuable pharmacological tool for future academic research and suggest potential, albeit distant, translational applications. In the academic realm, this compound will continue to be a critical compound for dissecting the intricate roles of SK1 channels in the central nervous system and other tissues. Its utility in studying neuronal firing patterns, synaptic integration, and plasticity will likely lead to a deeper understanding of complex brain functions and the pathophysiology of neurological and psychiatric disorders. nih.govnih.gov Further research may also explore the therapeutic potential of SK1 channel activation in conditions characterized by neuronal hyperexcitability, such as certain forms of epilepsy or ataxia. nih.gov
From a translational perspective, while this compound itself is a research compound, the insights gained from its use could guide the development of future therapeutic agents with improved subtype selectivity and pharmacokinetic properties. The identification of the Ser293 residue as a key determinant of SK1 selectivity provides a clear target for rational drug design. nih.gov Future drug discovery efforts may focus on developing molecules that interact with this "deep-pore" gating structure to achieve even greater potency and subtype specificity. nih.gov As our understanding of the specific roles of SK1 channels in various diseases, including cardiac arrhythmias, neurodegenerative disorders, and certain cancers, continues to grow, the foundational knowledge generated through studies with this compound will be invaluable in paving the way for novel therapeutic strategies targeting this important ion channel subtype. nih.govgoogle.com
Q & A
Q. What is the primary pharmacological mechanism of GW542573X, and what experimental methodologies are used to confirm this?
this compound is a small-molecule SK channel enhancer that modulates intracellular calcium dynamics by activating SK channels. Key methodologies to confirm its mechanism include:
- Fluorescence-based assays : Measure changes in intracellular Ca²⁺ levels using dyes like Fluo-4 or Fura-2, particularly in models like A673 Ewing Sarcoma cells .
- SK channel-specific inhibitors : Co-administration with inhibitors like UCL-1684 to isolate SK channel activity (e.g., observing restored mitochondrial membrane potential (ΔΨm) after inhibition) .
- Mn²⁺ quenching assays : Quantify constitutive calcium entry via SOCE (Store-Operated Calcium Entry) by monitoring Mn²⁺-induced fluorescence decay rates .
Q. How should researchers design dose-response experiments for this compound to determine optimal concentrations?
- Concentration ranges : Use 10–100 μM for in vitro studies, as higher concentrations (100 μM) show pronounced effects on ΔΨm and SOCE inhibition .
- Controls : Include negative controls (vehicle-only) and positive controls (e.g., FCCP for mitochondrial depolarization) .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-dependent effects across replicates .
Q. What are the best practices for replicating this compound experiments across cell lines or models?
- Standardized protocols : Detail buffer composition (e.g., Ca²⁺-free vs. Ca²⁺-replete conditions) and incubation times to ensure reproducibility .
- Cell-line validation : Confirm SK channel expression (e.g., via qPCR or Western blot) in new models before testing this compound .
- Data transparency : Report raw fluorescence values, normalization methods, and instrument settings (e.g., excitation/emission wavelengths) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported effects on mitochondrial membrane potential (ΔΨm)?
Contradictions may arise from differences in experimental conditions (e.g., Ca²⁺ concentrations, cell types). To address this:
- Systematic variable testing : Compare ΔΨm under standardized Ca²⁺ levels (e.g., 50 nM vs. 1 μM) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., this compound’s ΔΨm enhancement is more consistent at 1 μM Ca²⁺) .
- Sensitivity analysis : Use tools like Monte Carlo simulations to assess how minor protocol deviations affect outcomes .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in calcium signaling studies?
- Non-parametric tests : Apply Mann-Whitney U tests for non-normal distributions (common in small-sample fluorescence datasets) .
- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values .
- Error propagation : Account for technical variability (e.g., pipetting errors) using bootstrap resampling .
Q. How should researchers optimize protocols to mitigate off-target effects of this compound in complex biological systems?
- Selective knockdown : Use shRNA (e.g., shRNA 511/908) to silence non-target ion channels and isolate this compound-specific effects .
- High-content screening : Pair this compound with pathway-specific inhibitors (e.g., cyclosporin A for mitochondrial permeability transition pores) to identify crosstalk .
- Multi-omics integration : Combine transcriptomic/proteomic data to map this compound’s secondary targets .
Methodological Guidelines for Data Presentation
- Avoid data redundancy : Present ΔΨm or Ca²⁺ data in either tables or figures, not both .
- Standardize units : Report Ca²⁺ concentrations in μM and ΔΨm in mV .
- Contradiction documentation : Explicitly note outliers (e.g., this compound’s variable effects at 10 μM vs. 100 μM) and propose hypotheses (e.g., saturation kinetics) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
